6-Iodo-1-indanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

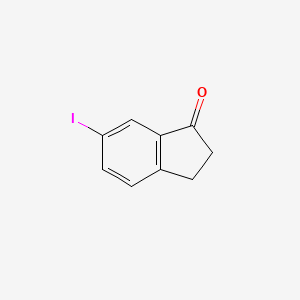

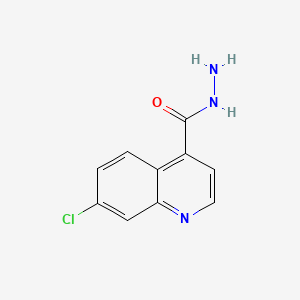

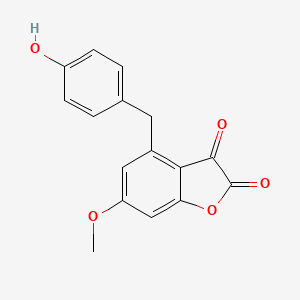

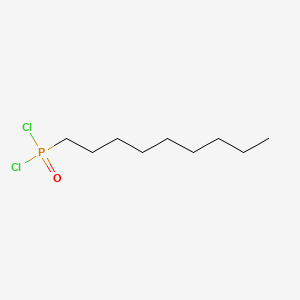

6-Iodo-1-indanone, also known as 6-iodoestroanisone, is an organic compound . It has a molecular weight of 258.06 and its linear formula is C9H7IO .

Synthesis Analysis

The synthesis of 1-indanones, including 6-Iodo-1-indanone, has been extensively studied. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .Molecular Structure Analysis

The molecular structure of 6-Iodo-1-indanone is represented by the linear formula C9H7IO . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis

Indane-1,3-dione, a closely related compound, is a versatile building block used in numerous applications. It is involved in various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .Physical And Chemical Properties Analysis

6-Iodo-1-indanone is a solid at room temperature . It has a predicted density of 1.882±0.06 g/cm3 . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学的研究の応用

Construction of Fused and Spirocyclic Frameworks

6-Iodo-1-indanone, as a type of 1-indanone, can be used in annulations to construct fused and spirocyclic frameworks . These structures are prominent motifs found in a number of natural products and pharmaceuticals . The cyclization of the 1-indanone core has seen significant advancements in recent years .

Synthesis of Various Carbocyclic and Heterocyclic Skeletons

New strategies for the synthesis of various carbocyclic and heterocyclic skeletons have been demonstrated using 1-indanones . The mechanistic aspects of representative reactions are illustrated for better understanding of reaction pathways .

Stereoselective Formation of Polycyclic Compounds

A large number of transformations involving 1-indanones offer stereoselective formation of desired polycyclic compounds . This is particularly important in the synthesis of biologically relevant compounds and natural products .

Biosensing, Bioactivity, and Bioimaging Applications

Indane-1,3-dione, a close analogue of indanone, is used in numerous applications ranging from biosensing, bioactivity, to bioimaging . Given the structural similarity, 6-Iodo-1-indanone could potentially have similar applications.

Applications in Electronics and Photopolymerization

Indane-1,3-dione is also used in electronics and photopolymerization . Again, due to the structural similarity, 6-Iodo-1-indanone could be explored for similar uses.

Rapid Photochemical Synthesis

6-Iodo-1-indanone could potentially be synthesized rapidly through photochemical methods . This method is based on an intra-molecular hydrogen transfer and enolization under UV light irradiation .

Design of Biologically Active Molecules

Indanone and its derivatives, including 6-Iodo-1-indanone, are commonly associated with the design of biologically active compounds . They are found in numerous natural products and synthetically bioactive molecules .

Use in Organic Electronics, Photopolymerization, and Optical Sensing

Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . Given the structural similarity, 6-Iodo-1-indanone could potentially be used in similar applications.

作用機序

Target of Action

1-indanone derivatives, which include 6-iodo-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .

Mode of Action

It’s known that 1-indanones, including 6-iodo-1-indanone, have versatile reactivity, which makes them useful in various organic transformations . They can undergo numerous reactions, including the Nazarov reaction, which involves α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .

Biochemical Pathways

1-indanones and their derivatives have been found to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25806 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , which suggests that certain environmental conditions are necessary for maintaining its stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-iodo-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMZMDUWHIFAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661190 |

Source

|

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1-indanone | |

CAS RN |

14548-40-4 |

Source

|

| Record name | 6-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

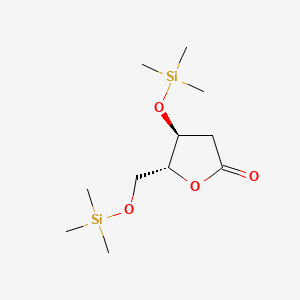

![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)